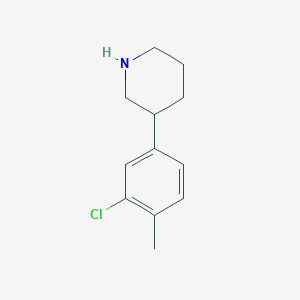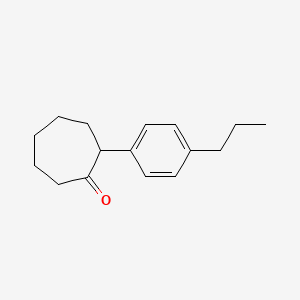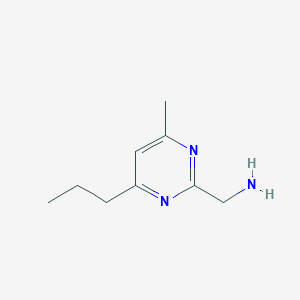
tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a furan ring, a tert-butyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohol derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the oxopropyl moiety.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in polymer chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
- tert-Butyl (3-(furan-2-yl)-2-oxopropyl)carbamate
- tert-Butyl (3-(furan-4-yl)-2-oxopropyl)carbamate
- tert-Butyl (3-(thiophen-3-yl)-2-oxopropyl)carbamate
Comparison: tert-Butyl (3-(furan-3-yl)-2-oxopropyl)carbamate is unique due to the position of the furan ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different ring positions or heteroatoms, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-[3-(furan-3-yl)-2-oxopropyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-7-10(14)6-9-4-5-16-8-9/h4-5,8H,6-7H2,1-3H3,(H,13,15) |
InChI Key |
DRXBUKQSPDQLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)




![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)




![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)



